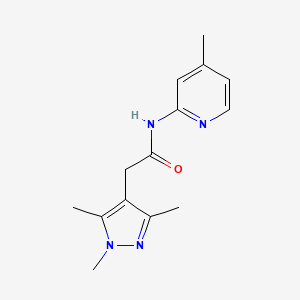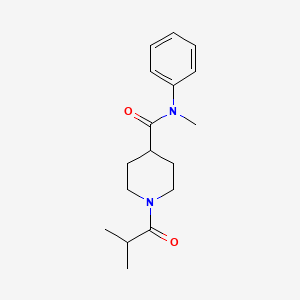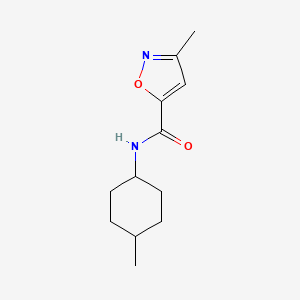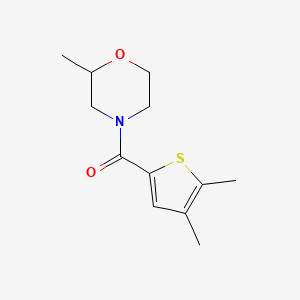![molecular formula C15H18FN3O B7509048 N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide, also known as FMTP, is a chemical compound that belongs to the pyrazole family. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用机制
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide exerts its effects by binding to the CB1 receptor and modulating its activity. This leads to the activation of various downstream signaling pathways that are involved in the regulation of various physiological processes. This compound has been shown to have a higher affinity for the CB1 receptor than other pyrazole-based compounds, which makes it a promising candidate for the development of novel therapeutic agents.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA. This compound has also been shown to have anxiolytic and anti-inflammatory effects, which makes it a promising candidate for the treatment of anxiety disorders and inflammatory diseases.
实验室实验的优点和局限性
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It has a high affinity for the CB1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. This compound is also highly selective for the CB1 receptor, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. This compound also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of novel therapeutic agents based on this compound for the treatment of various diseases. Another direction is the study of the long-term effects of this compound on various physiological processes. Additionally, the development of new synthetic methods for this compound could lead to the discovery of novel analogs with improved pharmacological properties. Finally, the study of the interaction between this compound and other receptors could provide insights into the mechanisms underlying its effects.
合成方法
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3-methylbenzylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid. The resulting product is then purified through recrystallization to obtain this compound in high purity.
科学研究应用
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the cannabinoid receptor type 1 (CB1), which is involved in the regulation of various physiological processes such as appetite, pain sensation, and mood. This compound has also been found to modulate the activity of the CB1 receptor, which makes it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases.
属性
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-9-7-12(5-6-13(9)16)8-17-15(20)14-10(2)18-19(4)11(14)3/h5-7H,8H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQGRBMDAGMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=C(N(N=C2C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)



![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)
![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)


![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
